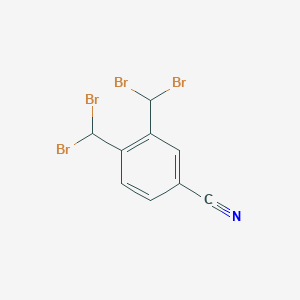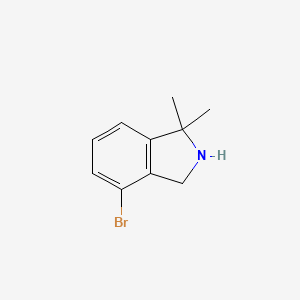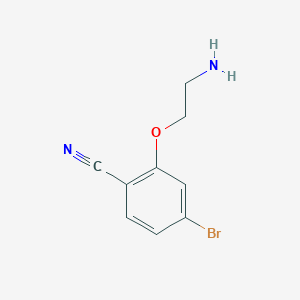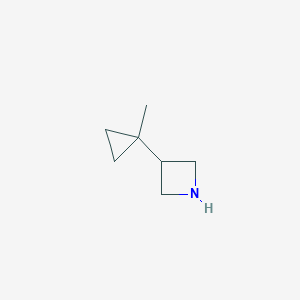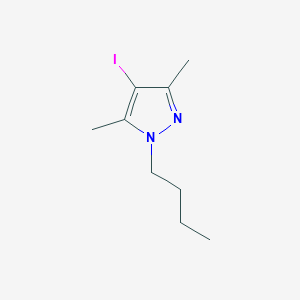
1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with butyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can be used as a building block in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products .
Scientific Research Applications
1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Mechanism of Action
The mechanism of action of 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with target molecules .
Comparison with Similar Compounds
1-Butyl-3,5-dimethyl-1H-pyrazole: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a butyl group, affecting its chemical properties and uses.
3,5-Dimethyl-1H-pyrazole: A simpler structure without the butyl and iodine substituents, used as a building block in various syntheses.
Uniqueness: 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole stands out due to the presence of both butyl and iodine substituents, which confer unique reactivity and potential applications. The iodine atom, in particular, allows for further functionalization and derivatization, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H15IN2 |
|---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
1-butyl-4-iodo-3,5-dimethylpyrazole |
InChI |
InChI=1S/C9H15IN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3 |
InChI Key |
GQBKHDDZIRDYOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)

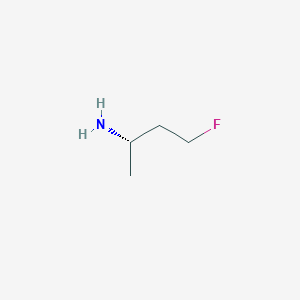
![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
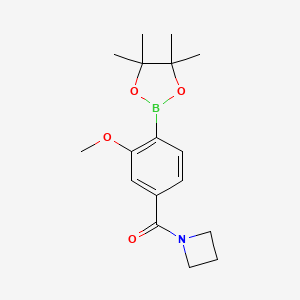

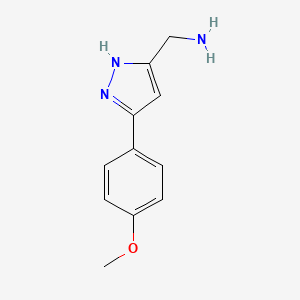
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)
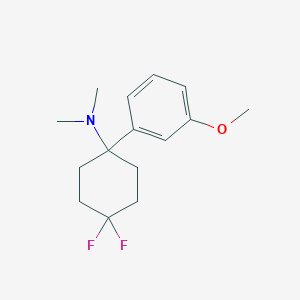
![7-(Trifluoromethyl)spiro[chromane-4,4'-piperidine]](/img/structure/B13333402.png)
